molecular formula C25H20ClN5O3 B6103632 6-chloro-2-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylquinazoline

6-chloro-2-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylquinazoline

Cat. No. B6103632
M. Wt: 473.9 g/mol
InChI Key: OLFIPDVVCXPUOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves the reaction of 4-nitrobenzoyl chloride with other reagents .


Molecular Structure Analysis

The molecular structure of this compound likely includes a quinazoline core, a piperazine ring, a phenyl group, and a 4-nitrobenzoyl group .


Chemical Reactions Analysis

4-Nitrobenzoyl chloride, a potential precursor in the synthesis of this compound, can undergo various reactions. For example, it can act as a substrate for glutathione S-transferase .

Mechanism of Action

6-chloro-2-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylquinazoline acts as a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. It binds to the receptor and prevents the binding of glutamate, thereby reducing the transmission of nerve impulses. This results in a decrease in excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been demonstrated to reduce the levels of glutamate in the brain, which can help to prevent excitotoxicity. This compound has also been shown to improve cognitive function and reduce the severity of seizures in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-chloro-2-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylquinazoline is its high selectivity for the AMPA subtype of glutamate receptor. This makes it a useful tool for studying the role of this receptor in various neurological disorders. However, this compound has some limitations, including its relatively short half-life and poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 6-chloro-2-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylquinazoline. One area of interest is the development of more potent and selective antagonists of the AMPA receptor. Another direction is the investigation of the potential therapeutic applications of this compound in various neurological disorders, including stroke and neurodegenerative diseases. Additionally, research could focus on the development of new formulations of this compound that improve its solubility and pharmacokinetic properties.

Synthesis Methods

6-chloro-2-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylquinazoline can be synthesized through a multi-step process involving the reaction of 2-chloro-4-nitrobenzoyl chloride with 1-piperazinecarboxamide, followed by the coupling of the resulting intermediate with 6-chloro-4-phenylquinazoline. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

6-chloro-2-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylquinazoline has been widely used in scientific research to study the role of glutamate receptors in neurological disorders. It has been shown to be effective in reducing excitotoxicity, which is a process that leads to the death of nerve cells due to excessive stimulation by glutamate. This compound has also been studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Safety and Hazards

4-Nitrobenzoyl chloride, a potential precursor in the synthesis of this compound, is known to cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

[4-(6-chloro-4-phenylquinazolin-2-yl)piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN5O3/c26-19-8-11-22-21(16-19)23(17-4-2-1-3-5-17)28-25(27-22)30-14-12-29(13-15-30)24(32)18-6-9-20(10-7-18)31(33)34/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFIPDVVCXPUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.